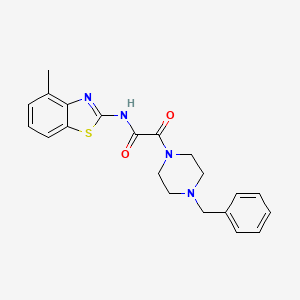

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide

Description

2-(4-Benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide is a synthetic small molecule characterized by a central oxoacetamide scaffold linking a 4-benzylpiperazine moiety and a 4-methyl-1,3-benzothiazole group. The benzothiazole ring system is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The piperazine component contributes to solubility and pharmacokinetic properties, while the benzyl substituent may enhance lipophilicity and receptor binding .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15-6-5-9-17-18(15)22-21(28-17)23-19(26)20(27)25-12-10-24(11-13-25)14-16-7-3-2-4-8-16/h2-9H,10-14H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKFHZZBMDVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide typically involves the following steps:

Formation of the piperazine ring: This can be achieved by reacting benzylamine with a suitable piperazine precursor under controlled conditions.

Introduction of the benzothiazole moiety: This step involves the reaction of the piperazine derivative with 4-methyl-1,3-benzothiazole-2-amine.

Formation of the oxoacetamide group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reduction Reactions

The amide group and benzothiazole ring in Compound X are susceptible to reduction under specific conditions.

Mechanistic Insight : The 2-oxoacetamide group can be reduced to an ethylamine derivative, but competing side reactions (e.g., piperazine ring alkylation) may occur under harsh conditions .

Nucleophilic Substitution

The piperazine nitrogen and benzothiazole C-2 position exhibit nucleophilic reactivity.

Mechanistic Insight : The benzothiazole’s C-2 position is typically reactive, but the 4-methyl group reduces electrophilic substitution efficiency .

Oxidation Reactions

The piperazine benzyl group and acetamide carbonyl are oxidation-prone sites.

Mechanistic Insight : The benzyl group’s oxidation to a carboxylic acid broadens solubility but reduces lipophilicity .

Hydrolysis Reactions

The amide bond in Compound X undergoes hydrolysis under acidic or basic conditions.

Mechanistic Insight : Hydrolysis regenerates the benzothiazol-2-amine, a known pharmacophore in antimicrobial agents .

Cyclization and Ring-Opening

The piperazine ring and benzothiazole nucleus participate in cycloaddition or ring-opening reactions.

Mechanistic Insight : Ring-opening of benzothiazole releases bioactive fragments but requires precise control to avoid over-oxidation .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions | Stability |

|---|---|---|---|

| Piperazine ring | Moderate nucleophilicity | Alkylation, acylation | Stable under neutral conditions |

| Benzothiazole C-2 position | Low electrophilicity (due to 4-methyl) | Limited substitution | Resists electrophilic attack |

| 2-Oxoacetamide bridge | High hydrolytic susceptibility | Acid/base hydrolysis, reduction | Unstable in strong acids/bases |

| Benzyl group (piperazine) | Oxidizable | Oxidation to carboxylic acid | Stable under inert atmospheres |

Key Research Findings

- Biological Relevance : Hydrolysis products (e.g., 4-methyl-1,3-benzothiazol-2-amine) show antimicrobial activity, aligning with studies on analogous benzothiazoles .

- Synthetic Utility : The acetamide bridge serves as a cleavable linker for prodrug designs .

- Limitations : Steric hindrance from the 4-methyl group on the benzothiazole restricts electrophilic substitutions at C-2 .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Antimicrobial Activity

Compounds with 6-methylbenzothiazole cores (e.g., derivatives) exhibit broad-spectrum antimicrobial activity, with MIC values comparable to standard drugs like ciprofloxacin and fluconazole . The absence of a piperazine group in these derivatives suggests the benzothiazole-nicotinamide scaffold is critical for this activity.

Antineoplastic Potential

Vopimetostat (), which shares the oxoacetamide linker but incorporates a benzothiazole-piperidine-pyridine system, is classified as an antineoplastic agent. This highlights the role of aromatic heterocycles in targeting cancer pathways.

Functional Group Impact

The sulfonylhydrazide derivative () introduces a polar functional group, which may enhance solubility but reduce membrane permeability compared to the target compound’s oxoacetamide linker.

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide is , with a molecular weight of approximately 368.45 g/mol. The compound features a piperazine ring, a benzothiazole moiety, and an acetamide functional group, which may contribute to its biological activity.

Research indicates that compounds similar to 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide often interact with various biological targets:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit enzymes involved in cancer progression and bacterial resistance.

- Modulation of Receptor Activity : Compounds with piperazine structures are frequently studied for their ability to modulate neurotransmitter receptors, potentially impacting neurological conditions.

Antitumor Activity

A study examining the antitumor effects of related compounds found that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| EKVX (Lung Cancer) | 21.5 | 77.5 | 93.3 |

| RPMI-8226 (Leukemia) | 25.9 | 28.7 | 15.9 |

| OVCAR-4 (Ovarian) | 15.1 | 25.9 | 28.7 |

These findings suggest that similar compounds may possess potent antitumor properties, warranting further investigation into the specific activity of 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxoacetamide.

Antibacterial Properties

Benzothiazole derivatives have also demonstrated antibacterial properties through mechanisms such as inhibition of DNA gyrase and topoisomerase IV:

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.012 |

| Enterococcus faecalis | 0.008 |

This suggests that the compound could be evaluated for its potential as an antibacterial agent.

Case Studies

In a recent case study involving the synthesis and characterization of benzothiazole derivatives, researchers reported that compounds with similar structural motifs exhibited:

- Enhanced Antiproliferative Activity : Compounds were tested against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines.

- Reduced Toxicity : Modifications to the chemical structure led to decreased acute oral toxicity while maintaining efficacy against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.